

Investigating the Ergogenic Potential of "Frubiase": A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frubiase*

Cat. No.: *B14633507*

[Get Quote](#)

Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not intended as medical advice. "**Frubiase**" is a brand name for a dietary supplement, and its specific formulations may vary. The ergogenic potential of its individual components is an active area of scientific research.

Introduction

"**Frubiase Sport**" is a commercially available dietary supplement marketed towards athletes and active individuals. Its formulation typically comprises a blend of minerals, vitamins, and in some versions, specific carbohydrates. The purported benefits center on supporting energy metabolism, muscle function, and replenishing micronutrients lost during strenuous physical activity. This technical guide provides an in-depth analysis of the core active ingredients of "**Frubiase Sport**" and their scientifically investigated ergogenic potential. The information presented is a synthesis of findings from various clinical and experimental studies on these individual components.

Core Active Ingredients and their Ergogenic Potential

The primary active ingredients in "**Frubiase Sport**" that hold potential ergogenic properties include a range of minerals and vitamins, and in some formulations, the functional carbohydrate Palatinose™. We will examine the evidence for each of these key components.

Minerals

a) Magnesium

Magnesium is an essential mineral involved in over 300 enzymatic reactions, including those central to energy metabolism, muscle contraction, and protein synthesis. Its role in ATP production and as a calcium antagonist in muscle fibers suggests a direct link to physical performance.

Quantitative Data on Ergogenic Effects of Magnesium Supplementation

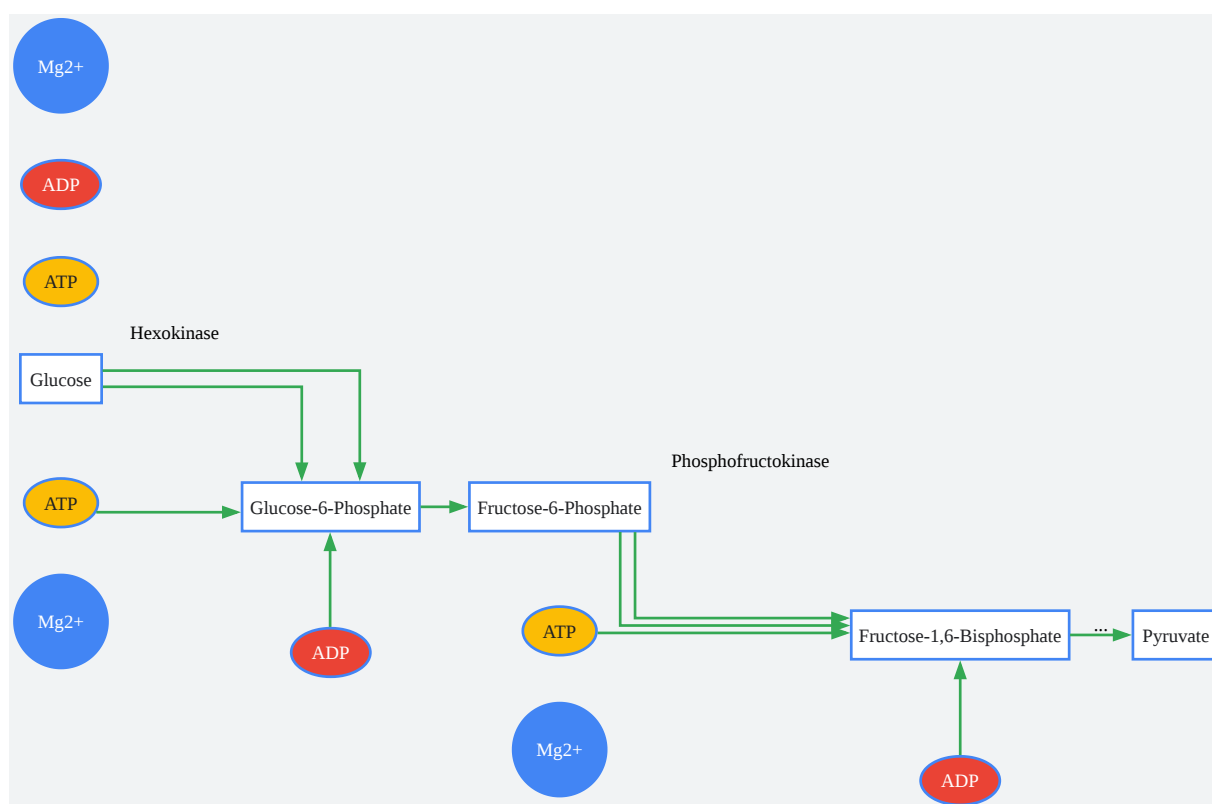
Performance Metric	Study Population	Dosage	Duration	Outcome	Reference
Peak Oxygen Uptake (VO2 max)	Physically Active Women	212 mg/day MgO	4 weeks	No significant effect	
Anaerobic Treadmill Test	Physically Active Women	212 mg/day MgO	4 weeks	No significant effect	
Quadriceps Torque	N/A	N/A	N/A	Potential for improvement	
Grip Strength, Lower-leg Power	Cross-sectional studies	N/A	N/A	Positive association with Mg status	

Representative Experimental Protocol: Investigating Magnesium Supplementation on Exercise Performance

- **Study Design:** A randomized, double-blind, placebo-controlled crossover trial.
- **Participants:** Healthy, physically active individuals, screened for baseline magnesium levels.
- **Intervention:** Participants receive a daily oral supplement of magnesium oxide (e.g., 300-500 mg) or a placebo for a predefined period (e.g., 4-12 weeks).

- Exercise Testing: Pre- and post-intervention, participants undergo a battery of performance tests, including:
 - Incremental exercise test to determine VO2 max and lactate threshold.
 - Time-to-exhaustion trials at a fixed percentage of VO2 max.
 - Tests of muscle strength and power (e.g., isokinetic dynamometry).
- Biochemical Analysis: Blood samples are collected at rest and at various time points post-exercise to measure plasma and erythrocyte magnesium concentrations, as well as markers of muscle damage (e.g., creatine kinase) and metabolic stress (e.g., lactate).
- Data Analysis: Statistical comparison of performance and biochemical variables between the magnesium and placebo groups.

Signaling Pathway: Magnesium's Role in Glycolysis



[Click to download full resolution via product page](#)

Caption: Magnesium as a cofactor for key enzymes in glycolysis.

b) Iron

Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle, respectively. It is also essential for the function of cytochromes in the electron transport chain, which is fundamental for aerobic energy production. Iron deficiency, with or without anemia, can impair endurance performance.

Quantitative Data on Ergogenic Effects of Iron Supplementation

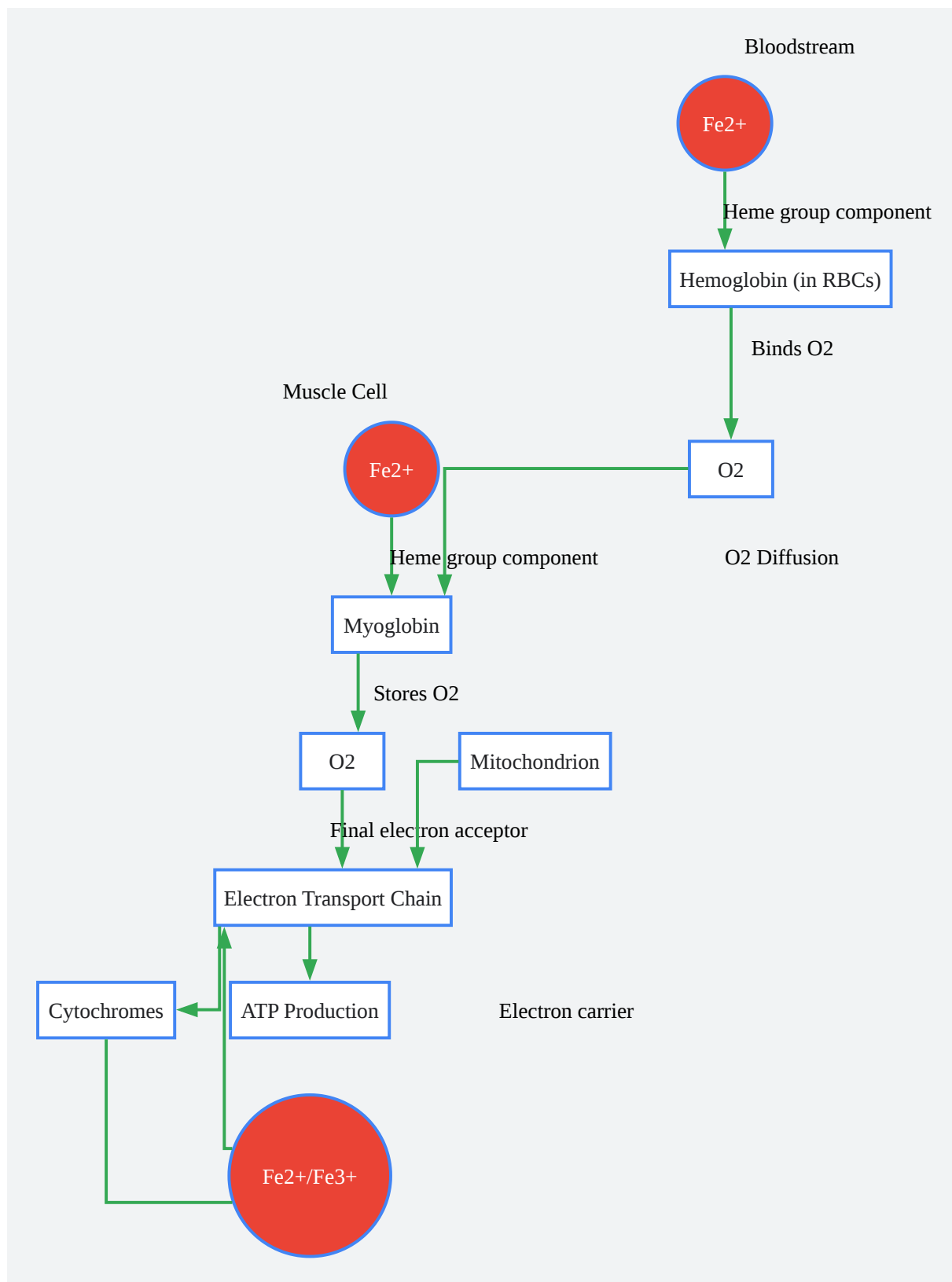
Performance Metric	Study Population	Dosage	Duration	Outcome	Reference
VO2 max	Iron-deficient, non-anemic rowers	N/A	N/A	Moderate effect on VO2max	
Hemoglobin	Iron-deficient athletes	N/A	N/A	Moderate effect on hemoglobin	
Endurance Performance	Iron-depleted female runners	N/A	N/A	Did not increase endurance performance	
Serum Ferritin	Iron-depleted individuals	N/A	N/A	Can raise serum ferritin levels	

Representative Experimental Protocol: Assessing Iron Supplementation on Aerobic Capacity

- Study Design: A randomized, placebo-controlled trial.
- Participants: Endurance athletes screened for iron status (serum ferritin, hemoglobin). Participants with iron deficiency, both anemic and non-anemic, are included.
- Intervention: Oral iron supplementation (e.g., ferrous sulfate, 100 mg elemental iron/day) or a placebo for 8-12 weeks.

- Exercise Testing:
 - Primary outcome: Change in VO2 max measured during a graded exercise test on a treadmill or cycle ergometer.
 - Secondary outcomes: Time to exhaustion at a supra-maximal intensity, lactate threshold, and running economy.
- Hematological Analysis: Regular monitoring of iron status indicators (hemoglobin, serum ferritin, transferrin saturation) throughout the study.
- Data Analysis: Comparison of changes in performance and hematological parameters between the iron-supplemented and placebo groups, with subgroup analysis for anemic and non-anemic participants.

Signaling Pathway: Iron's Role in Oxygen Transport and Utilization



[Click to download full resolution via product page](#)

Caption: Iron's central role in oxygen transport and cellular respiration.

Vitamins

a) B Vitamins

The B vitamins (B1, B2, B6, B12, niacin, pantothenic acid, biotin, and folate) are a group of water-soluble vitamins that play crucial roles as coenzymes in energy metabolism. They are essential for the breakdown of carbohydrates, fats, and proteins to produce ATP.

Quantitative Data on Ergogenic Effects of B Vitamin Supplementation

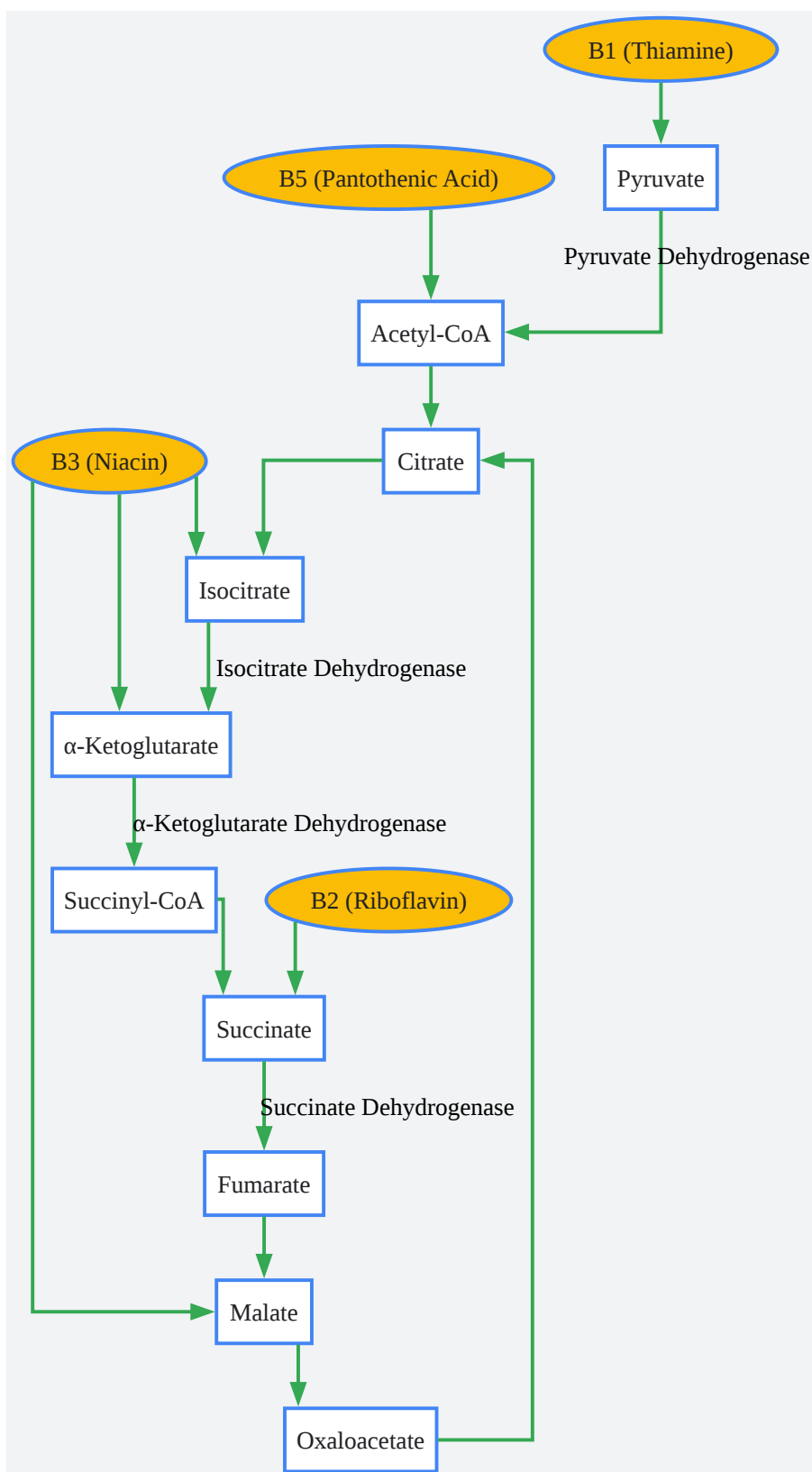
Performance Metric	Study Population	Dosage	Duration	Outcome	Reference
Running Time to Exhaustion	Healthy, non-athletes	Vitamin B complex	28 days	1.26-fold increase	
Blood Lactate Concentration	Healthy, non-athletes	Vitamin B complex	28 days	Significantly reduced during and after exercise	
Blood Ammonia Concentration	Healthy, non-athletes	Vitamin B complex	28 days	Significantly reduced during and after exercise	

Representative Experimental Protocol: Evaluating B Vitamin Complex on Endurance Performance

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Trained endurance athletes.
- Intervention: Daily supplementation with a B-vitamin complex (containing therapeutic doses of B1, B2, B6, B12, etc.) or a placebo for a period of 4 to 8 weeks.
- Exercise Testing:

- A prolonged, steady-state exercise bout (e.g., 90 minutes of cycling at 70% VO₂ max) followed by a time trial to exhaustion.
- Measurement of substrate utilization (carbohydrate and fat oxidation) via indirect calorimetry.
- Metabolic Analysis: Blood samples taken before, during, and after exercise to measure levels of B vitamins, lactate, glucose, and free fatty acids.
- Data Analysis: Comparison of time trial performance, substrate utilization patterns, and metabolic responses between the B vitamin and placebo groups.

Signaling Pathway: B Vitamins as Coenzymes in the Citric Acid Cycle



[Click to download full resolution via product page](#)

Caption: Key roles of B vitamins as coenzymes in the citric acid cycle.

b) Vitamin D

Vitamin D, a fat-soluble vitamin, is recognized for its role in calcium homeostasis and bone health. However, the discovery of vitamin D receptors (VDR) in skeletal muscle has spurred research into its potential direct effects on muscle function, strength, and athletic performance.

Quantitative Data on Ergogenic Effects of Vitamin D Supplementation

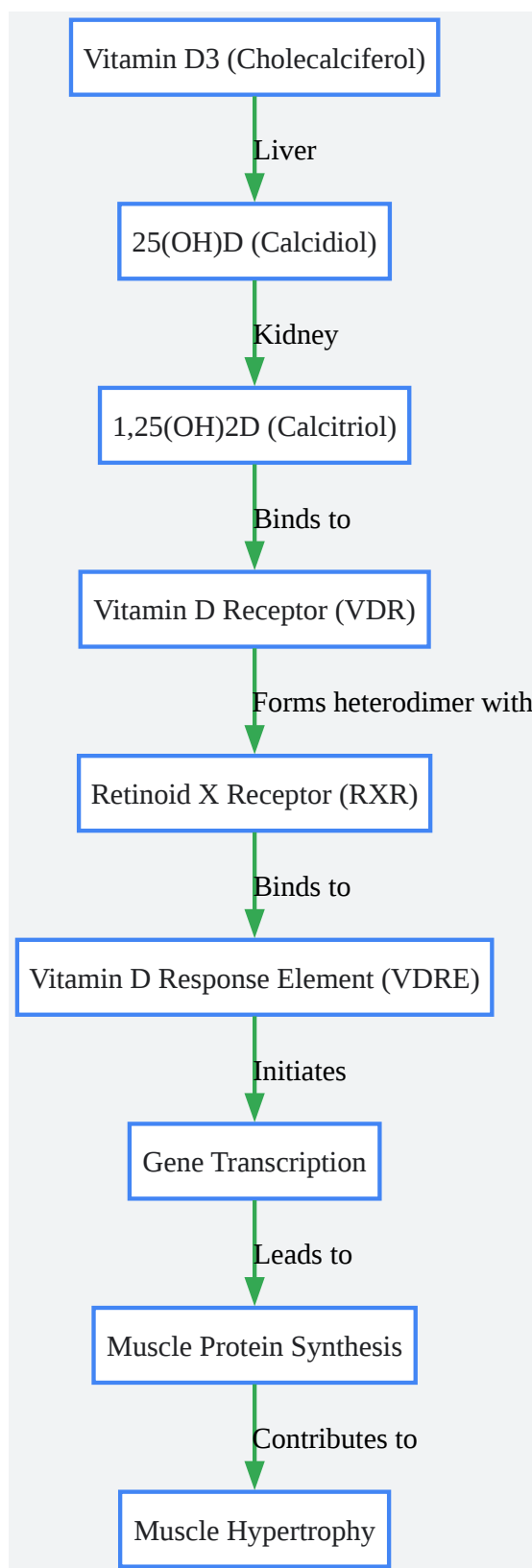
Performance Metric	Study Population	Dosage	Duration	Outcome	Reference
VO2 max	Elite lightweight rowers	6000 IU/day D3	8 weeks	12.1% increase	
Force and Power Production	Review of literature	Up to 4000-5000 IU/day	N/A	Potential for increase	
Muscle Protein Synthesis	In vitro and animal studies	N/A	N/A	Aids in myogenic differentiation and proliferation	

Representative Experimental Protocol: Vitamin D Supplementation and Muscle Power

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Athletes with insufficient or deficient baseline vitamin D levels (serum 25(OH)D < 30 ng/mL).
- Intervention: Daily oral supplementation with vitamin D3 (cholecalciferol) at a dose of 4000-5000 IU, or a placebo, for 12 weeks.
- Performance Testing:
 - Assessment of lower body power using a vertical jump test or force plate analysis.

- Measurement of isokinetic peak torque of the knee extensors and flexors.
- Sprint performance over a short distance (e.g., 30 meters).
- Biochemical Analysis: Serum 25(OH)D levels are measured at baseline and at the end of the intervention to confirm changes in vitamin D status.
- Data Analysis: Comparison of changes in muscle power and strength variables between the vitamin D and placebo groups.

Signaling Pathway: Vitamin D's Influence on Muscle Protein Synthesis



[Click to download full resolution via product page](#)

Caption: The signaling cascade of Vitamin D in skeletal muscle.

Functional Carbohydrates

a) Palatinose™ (Isomaltulose)

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose. It is fully digested and absorbed in the small intestine but at a slower rate than sucrose or maltodextrin. This slow and sustained release of glucose is proposed to offer advantages for endurance athletes.

Quantitative Data on Ergogenic Effects of Palatinose™ Ingestion

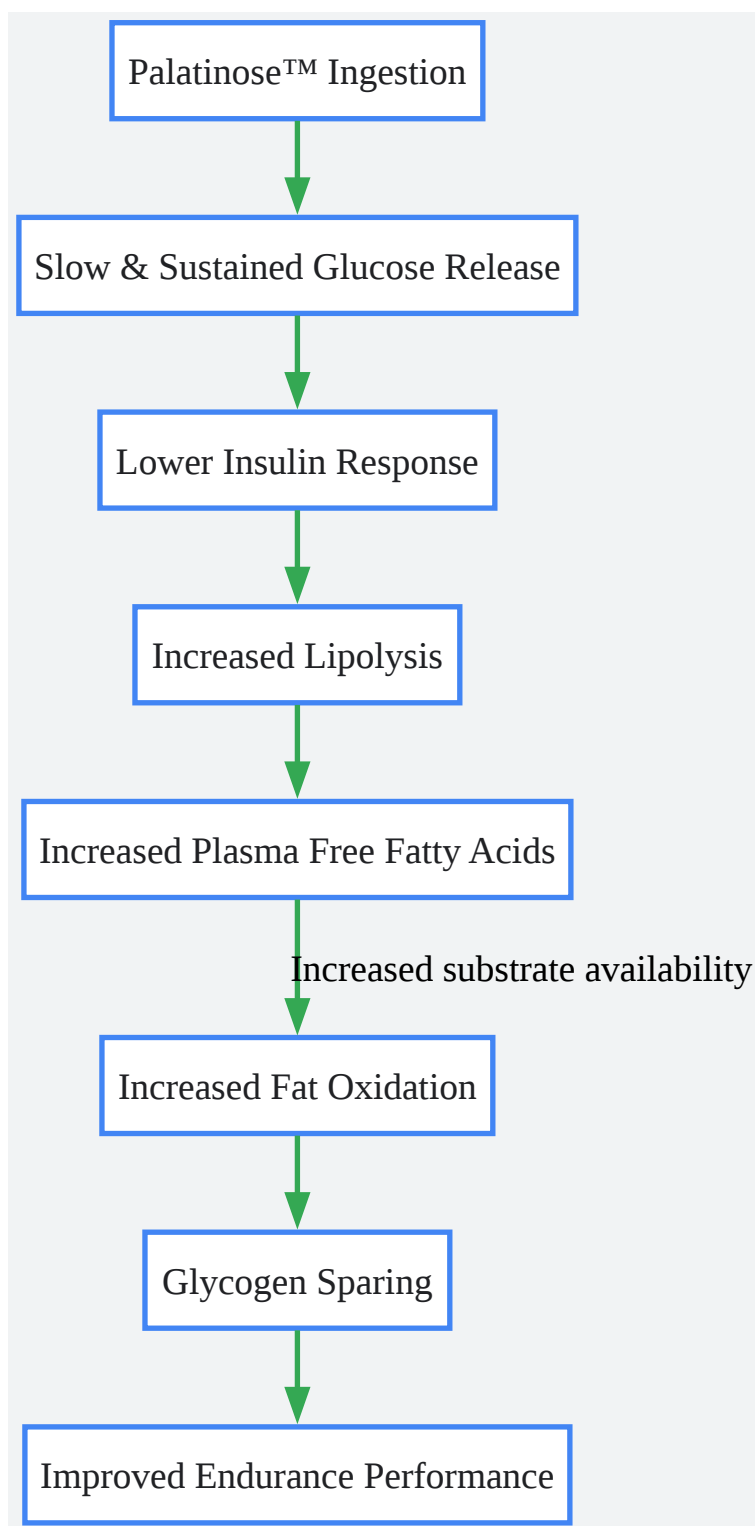
Performance Metric	Study Population	Dosage	Timing	Outcome	Reference
Time Trial Performance	Experienced cyclists	75g in 750ml drink	Pre-exercise	Finished 1 minute faster than with maltodextrin	
Fat Oxidation Rate	Experienced cyclists	75g in 750ml drink	Pre-exercise	Higher fat oxidation during endurance trial	
Blood Glucose Profile	Experienced cyclists	75g in 750ml drink	Pre-exercise	More stable blood glucose	

Representative Experimental Protocol: Palatinose™ and Endurance Cycling Performance

- Study Design: A randomized, double-blind, crossover trial.
- Participants: Trained male cyclists.
- Intervention: On two separate occasions, participants ingest a beverage containing either 75g of Palatinose™ or 75g of maltodextrin 45 minutes before exercise.
- Exercise Protocol:

- A 90-minute steady-state cycling bout at 60% of VO₂ max.
- Immediately followed by a time trial (e.g., completing a set amount of work as fast as possible).
- Metabolic Measurements: Throughout the exercise protocol, substrate utilization (fat and carbohydrate oxidation) is measured using indirect calorimetry. Blood samples are taken at regular intervals to determine glucose and insulin concentrations.
- Data Analysis: Comparison of time trial performance, substrate oxidation rates, and blood metabolic profiles between the Palatinose™ and maltodextrin conditions.

Signaling Pathway: Proposed Mechanism of Palatinose™ on Substrate Utilization

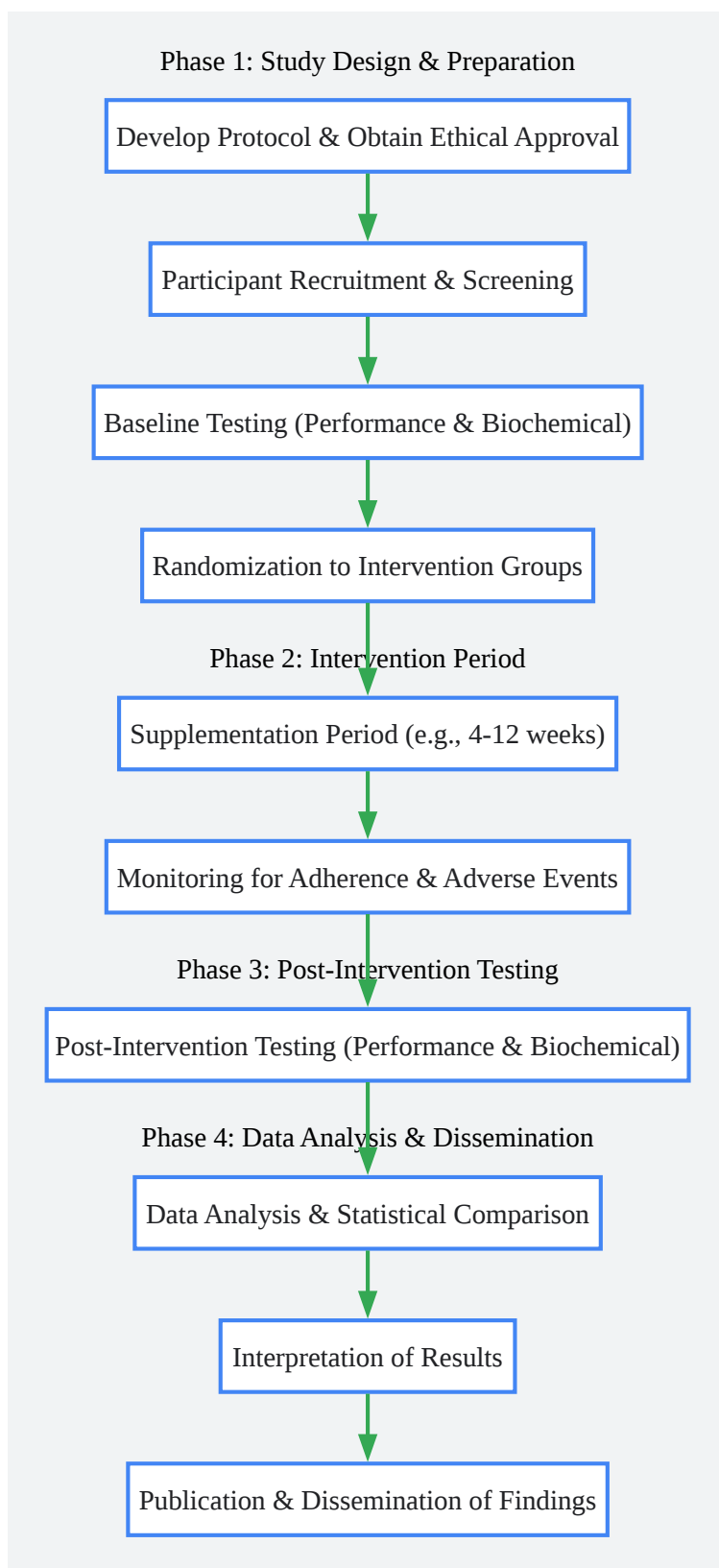


[Click to download full resolution via product page](#)

Caption: The proposed mechanism for Palatinose™ enhancing fat oxidation.

General Experimental Workflow for Investigating Ergogenic Aids

The following diagram illustrates a typical workflow for a clinical trial designed to investigate the ergogenic potential of a nutritional supplement like "**Frubiase**" or its individual components.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a clinical trial on an ergogenic aid.

Conclusion

The ergogenic potential of "**Frubiase Sport**" is best understood by examining the scientific evidence for its individual components. While the comprehensive formula is designed to provide broad nutritional support for athletes, the direct performance-enhancing effects are likely attributable to specific ingredients under certain conditions.

- Minerals such as magnesium and iron are fundamental for energy metabolism and oxygen transport. Supplementation is most likely to be ergogenic in individuals with pre-existing deficiencies.
- B vitamins are essential coenzymes for energy production, and supplementation may support performance by optimizing metabolic pathways.
- Vitamin D shows promise in directly influencing muscle function and power, particularly in athletes with suboptimal vitamin D status.
- Palatinose™ presents a compelling case as an alternative carbohydrate source for endurance athletes, potentially improving performance through enhanced fat oxidation and glycogen sparing.

Further research is warranted to investigate the synergistic effects of the combined ingredients in "**Frubiase Sport**" on athletic performance. Future studies should employ rigorous, placebo-controlled designs and focus on specific athletic populations and performance outcomes.

- To cite this document: BenchChem. [Investigating the Ergogenic Potential of "Frubiase": A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14633507#investigating-the-ergogenic-potential-of-frubiase\]](https://www.benchchem.com/product/b14633507#investigating-the-ergogenic-potential-of-frubiase)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com